2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a piperazine-based compound featuring a 4-methoxyphenyl substituent on the piperazine ring, a phenyl group linked via a 2-oxoethyl chain, and an acetate ester moiety. While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its structural analogs in the literature offer insights into its behavior. Piperazine derivatives are widely studied for their versatility in drug discovery, particularly in modulating receptor binding and pharmacokinetic profiles .
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C21H24N2O4/c1-16(24)27-20(17-6-4-3-5-7-17)21(25)23-14-12-22(13-15-23)18-8-10-19(26-2)11-9-18/h3-11,20H,12-15H2,1-2H3 |
InChI Key |
URQGUVRHWAIMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Alkylation-Acylation
-
Piperazine alkylation : React 4-methoxyphenyl bromide with piperazine in DIPEA/DMF at 110°C.
-
Ketone formation : Add 2-bromo-1-phenylethanone to the piperazine intermediate using n-BuLi in THF.
| Step | Yield | Conditions |
|---|---|---|
| 1 | 75% | 110°C, 16h |
| 2 | 82% | -78°C, THF |
| 3 | 78% | 20°C, 5h |
Route B: One-Pot Tandem Reaction
A streamlined approach combines piperazine alkylation and ketone formation in DMF using sodium carbonate as a base, followed by in situ acetylation. This method reduces purification steps but requires careful stoichiometric control to avoid byproducts.
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and coupling patterns.
-
HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., m/z 416.1716 for related compounds).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at piperazine’s secondary amine is minimized using bulky bases (e.g., diisopropylethylamine).
-
Ester Hydrolysis : Acidic workup conditions are avoided post-acetylation to prevent de-esterification.
-
Crystallization : Isopropyl alcohol or ethyl acetate yields high-purity crystals, reducing column chromatography reliance .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxyphenylpiperazine derivatives.
Reduction: Formation of 2-hydroxy-1-phenylethyl acetate.
Substitution: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethanoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonergic receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades, ultimately affecting cellular and systemic functions.
Comparison with Similar Compounds
Key Observations :
Esters and Carbonyl-Linked Piperazine Compounds
Ester functionalities and carbonyl linkages modulate reactivity and metabolic pathways. Examples from synthesis studies include:
Key Observations :
- High-yield syntheses (e.g., 95% for 10m) are achieved with electron-deficient aryl groups, which stabilize intermediates .
- Ester groups (e.g., methyl/ethyl) influence crystallinity; ethyl esters often exhibit lower melting points than methyl analogs .
Physicochemical and Spectroscopic Comparisons
NMR and mass spectrometry data highlight structural differences:
¹H NMR Chemical Shifts (Selected Examples):
Mass Spectrometry:
- HRMS: C6 () shows precise mass matching for quinoline derivatives, confirming structural integrity .
- ESI-MS : Ethyl esters (e.g., 10m) exhibit strong [M+H]⁺ signals, aiding purity assessment .
Discussion of Structural Influences on Properties
- Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃, -F) increase stability but may reduce aqueous solubility. Methoxy groups enhance solubility but are prone to oxidative metabolism .
- Ester vs. Carbonyl Linkages : Esters (e.g., acetate in the target compound) are more hydrolytically labile than amides or ketones, affecting bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for high-yield synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Stepwise coupling : Refluxing intermediates (e.g., piperazine derivatives) with acylating agents (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) in ethanol under basic conditions (K₂CO₃) for 5–12 hours .
- Purification : Silica gel column chromatography with eluents like EtOAc:petroleum ether (1:1) to isolate the final product .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux time | 5–12 h | Prolonged time improves coupling efficiency |
| Solvent ratio (EtOAc:petroleum ether) | 1:1 | Balances polarity for effective separation |
| Temperature | 60–80°C | Avoids decomposition of heat-sensitive intermediates |
Q. How can structural characterization be performed to confirm the integrity of the synthesized compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure via refinement of H-atom positions using riding models (C–H = 0.93–0.96 Å; Uiso constraints) .
- NMR spectroscopy : Use ¹H/¹³C-NMR (300–400 MHz in DMSO-d₆) to verify piperazine ring protons (δ 2.5–3.5 ppm) and methoxy group signals (δ 3.7–3.8 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What purification strategies are recommended to address byproduct formation during synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .
- Chromatography : Optimize gradient elution (e.g., 10–50% EtOAc in hexane) to separate regioisomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., MAO-A)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to MAO-A’s FAD cofactor cavity. Prioritize compounds with ΔG < -8 kcal/mol .
- ADME prediction : Apply SwissADME to assess blood-brain barrier permeability (e.g., TPSA < 90 Ų) for CNS activity .
- Case Study : Derivatives with electron-withdrawing groups (e.g., NO₂) showed 52× higher MAO-A inhibition than reference drugs .
Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorometric MAO inhibition) .
- Structural analogs :
| Analog Substituent | Bioactivity Trend | Source |
|---|---|---|
| 4-Methoxyphenyl | Enhanced MAO-A affinity | |
| 4-Fluorophenyl | Reduced solubility |
- Experimental validation : Re-test disputed compounds under controlled conditions (pH 7.4, 37°C) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous flow synthesis : Optimize residence time (10–15 min) and reagent stoichiometry (1:1.2) to minimize batch variability .
- Quality control : Implement inline FTIR to monitor intermediate formation (e.g., carbonyl stretches at 1700–1750 cm⁻¹) .
Data Contradiction Analysis
Q. Why do melting points vary across studies for piperazine derivatives?
- Methodological Answer :
- Crystallinity factors : Recrystallization solvents (e.g., ethanol vs. acetonitrile) alter lattice packing .
- Impurity profiles : Column chromatography fractions with >95% purity show consistent mp (187–190°C) .
Tables of Key Data
Table 1 : Spectroscopic Reference Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 3.75 (s, 3H, OCH₃) | Confirms methoxy group |
| ¹³C-NMR | δ 169.5 (C=O) | Validates ketone moiety |
| HRMS | [M+H]⁺ = 423.5 | Matches theoretical mass |
Table 2 : Reactivity Comparison with Analogs
| Reaction Type | Reagents | Product Yield (%) |
|---|---|---|
| Oxidation (KMnO₄) | Acetic acid | 65–70 |
| Reduction (LiAlH₄) | Anhydrous ether | 80–85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
